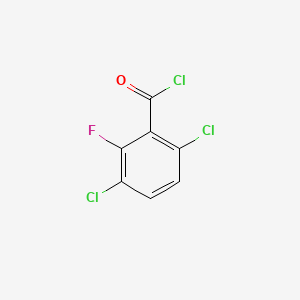

3,6-Dichloro-2-fluorobenzoyl chloride

Description

X-ray Diffraction Analysis

While comprehensive single-crystal X-ray diffraction data for this compound is limited in the current literature, related fluorinated benzoyl chloride compounds have been subjected to crystallographic analysis. The search results indicate that structural determinations using single-crystal X-ray diffraction methods have been performed on similar compounds at room temperature conditions. These studies typically utilize space group determination and provide detailed atomic coordinates, bond lengths, and angles that are characteristic of halogenated aromatic acyl chlorides.

The molecular geometry of halogenated benzoyl chlorides generally exhibits planarity in the aromatic ring system with the carbonyl group adopting a coplanar arrangement. The presence of multiple halogen substituents influences the electronic distribution and may affect the crystal packing through halogen-halogen interactions and dipole-dipole forces. However, specific crystallographic parameters for this compound require further experimental investigation to provide detailed structural information.

Nuclear Magnetic Resonance Spectral Data

Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the aromatic hydrogen atoms on the substituted benzene ring. Specifically, the spectrum shows signals at 7.53 ppm appearing as a doublet of doublets with coupling constants of 0.9 and 8.5 Hz, attributed to the hydrogen at the 5-position of the benzene ring, and at 7.80 ppm appearing as an apparent triplet with a coupling constant of 8.5 Hz, corresponding to the hydrogen at the 4-position.

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. Key signals include resonances at 119.4 ppm for the carbon bearing the fluorine substituent, which exhibits characteristic carbon-fluorine coupling with a coupling constant of 18.1 Hz. The carbonyl carbon of the acyl chloride functionality appears at 182.5 ppm, consistent with the electron-withdrawing nature of the chlorine substituent and the aromatic ring system. Additional carbon signals appear at 126.8 ppm for the 5-position carbon, 128.9 ppm for the 1-position carbon, 129.1 ppm for the 6-position carbon, and 131.9 ppm for the 4-position carbon.

The fluorine-19 nuclear magnetic resonance spectrum exhibits a single resonance at -116.7 ppm in deuterated dimethyl sulfoxide solvent, confirming the presence of the fluorine substituent and providing information about its electronic environment. This chemical shift is characteristic of aromatic fluorine atoms in ortho-disubstituted benzene derivatives.

| Nuclear Magnetic Resonance Data for this compound |

|---|

| Proton Nuclear Magnetic Resonance (500 MHz, deuterated dimethyl sulfoxide) |

| H-5: 7.53 ppm (doublet of doublets, J = 0.9, 8.5 Hz) |

| H-4: 7.80 ppm (apparent triplet, J = 8.5 Hz) |

| Carbon-13 Nuclear Magnetic Resonance (125 MHz, deuterated dimethyl sulfoxide) |

| C-3: 119.4 ppm (doublet, JCF = 18.1 Hz) |

| C-5: 126.8 ppm (doublet, JCF = 4.1 Hz) |

| C-1: 128.9 ppm (doublet, JCF = 22.7 Hz) |

| C-6: 129.1 ppm (doublet, JCF = 5.2 Hz) |

| C-4: 131.9 ppm |

| C-2: 153.8 ppm (doublet, JCF = 248.5 Hz) |

| Carbonyl C: 182.5 ppm |

| Fluorine-19 Nuclear Magnetic Resonance (470 MHz, deuterated dimethyl sulfoxide) |

| F-2: -116.7 ppm |

Infrared and Raman Spectroscopic Profiles

Infrared spectroscopy reveals characteristic vibrational modes that confirm the structural features of this compound. The carbonyl stretch of the acyl chloride functional group appears as a strong absorption, typically in the region around 1700-1750 cm⁻¹, which is characteristic of aromatic acyl chlorides. The presence of aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes provides additional confirmation of the benzene ring system.

The multiple halogen substituents contribute distinct vibrational signatures to the infrared spectrum. Carbon-chlorine stretching vibrations typically appear in the 600-800 cm⁻¹ region, while carbon-fluorine stretching modes are observed at higher frequencies, usually around 1000-1300 cm⁻¹. The specific substitution pattern influences the exact positions and intensities of these vibrational modes.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes that may be infrared-inactive or weakly active. The aromatic ring breathing modes and symmetric stretching vibrations of the halogen-carbon bonds are typically well-resolved in Raman spectra. These spectroscopic techniques collectively provide a comprehensive vibrational fingerprint that confirms the molecular structure and substitution pattern of the compound.

Computational Chemistry Studies

Density Functional Theory Calculations

Computational chemistry approaches, particularly density functional theory calculations, provide valuable insights into the electronic structure and properties of this compound. Theoretical calculations can predict various molecular properties including optimized geometries, vibrational frequencies, and electronic energy levels. The predicted boiling point of 243.8 ± 35.0°C and density of 1.580 ± 0.06 g/cm³ have been determined through computational methods.

These theoretical calculations typically employ standard basis sets and exchange-correlation functionals that are well-suited for halogenated organic compounds. The presence of multiple heavy atoms (chlorine and fluorine) requires consideration of relativistic effects and appropriate treatment of electron correlation. Density functional theory calculations can also predict infrared and Raman vibrational frequencies, which can be directly compared with experimental spectroscopic data to validate the computational model.

The electronic structure calculations reveal the influence of halogen substituents on the aromatic ring system and the acyl chloride functionality. The electron-withdrawing nature of the halogen atoms affects the electronic density distribution throughout the molecule, influencing both chemical reactivity and physical properties. These computational insights are particularly valuable for understanding structure-activity relationships and predicting behavior in chemical reactions.

Properties

IUPAC Name |

3,6-dichloro-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3FO/c8-3-1-2-4(9)6(11)5(3)7(10)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKPBFBHBLRYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286368 | |

| Record name | 3,6-Dichloro-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-63-8 | |

| Record name | 3,6-Dichloro-2-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and General Strategy

The synthesis of 3,6-dichloro-2-fluorobenzoyl chloride typically begins with 3,6-dichloro-2-fluorobenzoic acid or related halogenated benzoic acid derivatives. The key steps include:

- Selective chlorination and fluorination of benzoic acid or acetophenone derivatives to introduce chlorine atoms at the 3 and 6 positions and fluorine at the 2 position on the aromatic ring.

- Conversion of the benzoic acid to the corresponding acid chloride via chlorinating reagents such as thionyl chloride (SOCl₂).

Preparation of 3,6-Dichloro-2-fluorobenzoic Acid (Precursor)

The precursor acid, 3,6-dichloro-2-fluorobenzoic acid, is prepared by:

- Chlorination of benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃), which facilitates electrophilic aromatic substitution to introduce chlorine atoms selectively at the 3 and 6 positions.

- Fluorination of the chlorinated intermediate to introduce the fluorine atom at the 2 position, often achieved by nucleophilic aromatic substitution or direct fluorination methods.

This precursor is then converted to the acid chloride.

Conversion to this compound

The conversion of 3,6-dichloro-2-fluorobenzoic acid to the acid chloride is typically carried out using chlorinating agents such as:

- Thionyl chloride (SOCl₂) : Reacting the acid with SOCl₂ under reflux conditions produces the acid chloride with the release of SO₂ and HCl gases.

- Phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃) can also be used but are less common due to harsher conditions and byproducts.

The reaction is generally conducted under anhydrous conditions in an inert solvent such as dichloromethane or chloroform.

Alternative Synthetic Routes via Friedel-Crafts Acylation and Halogenation

Some patented methods for closely related compounds (e.g., 2,4-dichloro-5-fluorobenzoyl chloride) provide insights into alternative synthetic strategies that may be adapted for this compound:

- Friedel-Crafts Acylation of halogenated fluorobenzenes with acetyl chloride or chloroacetyl chloride catalyzed by Lewis acids like aluminum chloride (AlCl₃) to form halogenated acetophenone intermediates.

- Subsequent oxidation of the acetophenone to the corresponding benzoic acid derivative.

- Final chlorination of the acid to the acid chloride.

These multi-step sequences require careful control of reaction conditions such as temperature, catalyst loading, and purification steps to achieve high yield and selectivity.

Detailed Reaction Conditions and Parameters (Based on Related Compounds)

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of benzoic acid | Cl₂ gas, FeCl₃ catalyst | 40 - 120 | 2 - 8 hours | High | Electrophilic substitution; temperature and time critical |

| Fluorination | Fluorinating agent (e.g., KF, Selectfluor) | Variable | Variable | Moderate | Selective fluorination at ortho position |

| Conversion to acid chloride | SOCl₂, reflux, inert solvent | Reflux (~70) | 2 - 4 hours | High | Anhydrous conditions essential; evolution of SO₂ and HCl gases |

| Friedel-Crafts acylation | 2,4-dichlorofluorobenzene, acetyl chloride, AlCl₃ | 0 - 70 | 2 - 5 hours | 70 - 80 | Lewis acid catalysis; requires careful quenching and purification |

Research Findings and Optimization Notes

- Chlorination Step: Optimal temperature range is 60–90 °C with reaction times of 3–5 hours to maximize chlorination efficiency while minimizing side reactions or over-chlorination.

- Ammonolysis and Dehydration Steps: In related syntheses, controlled ammonolysis of chlorinated acetophenone intermediates followed by dehydration using organic amine catalysts can yield halogenated benzamide intermediates, which can be further processed to nitriles or acid chlorides.

- Catalyst Choice: Iron(III) chloride is preferred for chlorination due to its catalytic efficiency and cost-effectiveness, but aluminum chloride is also used in Friedel-Crafts acylation, though it poses handling challenges due to sublimation and condensation issues.

- Purification: Low-temperature crystallization, centrifugation, and vacuum distillation are commonly employed for intermediate purification to ensure high product purity and yield.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Chlorination & Fluorination | Benzoic acid | Cl₂, FeCl₃, fluorinating agent | 40–120 °C, 2–8 h | Straightforward, scalable | Requires careful halogen control |

| Acid Chloride Formation | 3,6-Dichloro-2-fluorobenzoic acid | SOCl₂ | Reflux, anhydrous | High yield, well-established | SOCl₂ handling hazards |

| Friedel-Crafts Acylation Route | 2,4-Dichlorofluorobenzene | Acetyl chloride, AlCl₃ | 0–70 °C, 2–5 h | Enables introduction of acyl group | Complex purification, costly catalyst |

| Ammonolysis & Dehydration (for related intermediates) | Chlorinated acetophenone derivative | Ammonia gas, organic amine catalyst | 0–80 °C, several hours | Useful for derivative syntheses | Multi-step, requires solvent recovery |

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Acylation Reactions: It is used as an acylating agent in Friedel-Crafts acylation reactions.

Common Reagents and Conditions:

Oxalyl Chloride: Used in the synthesis of the compound.

Aluminum Chloride (AlCl3): Acts as a catalyst in the acylation reaction.

Major Products Formed:

Substituted Benzoyl Chlorides: Depending on the nucleophile used in substitution reactions, various substituted benzoyl chlorides can be formed.

Scientific Research Applications

Scientific Research Applications

-

Intermediate in Organic Synthesis :

- 3,6-Dichloro-2-fluorobenzoyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. It can be used to create more complex molecules through nucleophilic substitution reactions, where the acyl chloride group can react with amines or alcohols to form corresponding amides or esters .

-

Herbicide Development :

- The compound has been investigated for its potential use in herbicides. Its structural features allow for selective control of certain weed species, making it valuable in agricultural chemistry. Research indicates that derivatives of similar compounds have shown efficacy against monocot and dicot weeds, suggesting that this compound could play a role in developing new herbicidal formulations .

-

Pharmaceutical Applications :

- In medicinal chemistry, the compound's reactivity allows it to be a precursor for synthesizing pharmaceuticals. Its derivatives may exhibit biological activity, which can be explored for therapeutic uses. Case studies have shown that similar benzoyl chlorides can lead to compounds with significant pharmacological properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-fluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3,6-dichloro-2-fluorobenzoyl chloride with five related benzoyl chloride derivatives:

*Calculated based on formula.

Biological Activity

3,6-Dichloro-2-fluorobenzoyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H3Cl2F O

- Molecular Weight : 207.00 g/mol

- CAS Number : 103-14-4

The presence of chlorine and fluorine atoms in the benzoyl group contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its role as an inhibitor of specific kinases involved in cancer progression. Notably, it has been studied for its effects on the ERK5 signaling pathway, which plays a crucial role in cell proliferation and survival.

Inhibition of ERK5

Research indicates that compounds similar to this compound can inhibit ERK5 activity, which is implicated in various cancers. For instance:

- ERK5 Overexpression : Found in several cancers, including prostate cancer and oral cancer, where it correlates with aggressive tumor behavior and metastasis .

- Mechanism : Inhibition of ERK5 leads to reduced cell migration and invasion, as well as increased sensitivity to apoptosis-inducing agents .

Case Studies and Research Findings

Several studies have evaluated the effects of compounds related to this compound:

-

Study on Antitumor Activity :

Compound IC50 (µM) Cell Line This compound 0.3 HeLa XMD8-92 5 MDA-MB-231 Compound A 0.15 A498 - Pharmacokinetics Studies :

Safety and Toxicological Considerations

While exploring the therapeutic potential of this compound, safety data sheets indicate that handling should be conducted with care due to its reactive nature . Toxicological assessments are essential for evaluating the risk associated with exposure during synthesis or application.

Q & A

Q. What are the standard synthetic routes for preparing 3,6-Dichloro-2-fluorobenzoyl chloride?

The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. For example, thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O are commonly used to convert 3,6-Dichloro-2-fluorobenzoic acid into the acyl chloride. Reaction conditions (e.g., anhydrous solvents like dichloromethane, reflux temperature) must exclude moisture to prevent hydrolysis . Purity validation via HPLC or GC-MS is critical, as residual reagents (e.g., SOCl₂) can interfere with downstream reactions .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine environment (δ ~ -110 ppm for aromatic F) and ¹³C NMR for carbonyl carbon (δ ~ 170 ppm).

- IR Spectroscopy : A strong C=O stretch near 1770 cm⁻¹ confirms the acyl chloride group .

- Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺ at m/z 207 for 2-Fluorobenzoyl chloride analogs) and fragmentation patterns validate molecular weight .

Q. What safety protocols are essential for handling this compound?

Due to its reactivity (moisture-sensitive, corrosive), use inert atmospheres (N₂/Ar), anhydrous solvents, and PPE (gloves, goggles). Store in sealed containers under refrigeration (-20°C). Emergency measures include neutralizing spills with sodium bicarbonate .

Advanced Research Questions

Q. How do substituent positions (Cl, F) influence reactivity in nucleophilic acyl substitution?

The electron-withdrawing effects of chlorine (meta-directing) and fluorine (ortho/para-directing) alter electrophilicity and regioselectivity. For example, this compound may exhibit faster acylation with amines in polar aprotic solvents (e.g., DMF) due to enhanced carbonyl activation. Computational studies (DFT) can predict charge distribution and reaction sites .

Q. How can contradictory purity data from HPLC and ¹H NMR be resolved?

Discrepancies may arise from residual solvents or degradation products. Cross-validate using:

- Elemental Analysis : Verify C/H/Cl/F ratios.

- TGA-MS : Detect thermal decomposition byproducts.

- 2D NMR (HSQC/HMBC) : Assign signals to confirm structural integrity .

Q. What strategies optimize yield in large-scale syntheses?

- Catalytic Additives : DMAP (4-Dimethylaminopyridine) accelerates acylation by stabilizing intermediates.

- Solvent Selection : Use toluene for improved solubility and easier SOCl₂ removal via distillation.

- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progression and minimizes over-chlorination .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show decomposition rates increase with humidity. Accelerated aging tests (40°C/75% RH) quantify hydrolysis to benzoic acid derivatives. Argon-purged vials with molecular sieves extend shelf life >6 months .

Data Contradiction Analysis

Q. Why might melting point data differ across literature sources?

Variations arise from impurities (e.g., residual Cl⁻ ions) or polymorphic forms. Recrystallization from hexane/ethyl acetate (1:3) yields a pure monoclinic crystal structure, validated by X-ray diffraction. DSC analysis provides precise melting profiles .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.